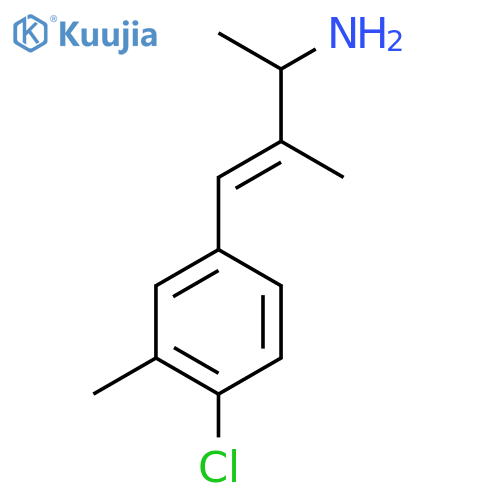Cas no 2172632-68-5 (4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine)

2172632-68-5 structure
商品名:4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
- EN300-1282969
- 2172632-68-5
-
- インチ: 1S/C12H16ClN/c1-8(10(3)14)6-11-4-5-12(13)9(2)7-11/h4-7,10H,14H2,1-3H3/b8-6+
- InChIKey: ZHFYLQMRMZASLU-SOFGYWHQSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)/C=C(\C)/C(C)N
計算された属性
- せいみつぶんしりょう: 209.0971272g/mol
- どういたいしつりょう: 209.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282969-0.05g |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 0.05g |
$1261.0 | 2023-06-07 | ||
| Enamine | EN300-1282969-0.25g |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 0.25g |
$1381.0 | 2023-06-07 | ||
| Enamine | EN300-1282969-1.0g |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 1g |
$1500.0 | 2023-06-07 | ||
| Enamine | EN300-1282969-100mg |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 100mg |
$1056.0 | 2023-10-01 | ||
| Enamine | EN300-1282969-5.0g |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 5g |
$4349.0 | 2023-06-07 | ||
| Enamine | EN300-1282969-500mg |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 500mg |
$1152.0 | 2023-10-01 | ||
| Enamine | EN300-1282969-2500mg |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 2500mg |
$2351.0 | 2023-10-01 | ||
| Enamine | EN300-1282969-5000mg |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 5000mg |
$3479.0 | 2023-10-01 | ||
| Enamine | EN300-1282969-10.0g |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 10g |
$6450.0 | 2023-06-07 | ||
| Enamine | EN300-1282969-0.1g |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine |
2172632-68-5 | 0.1g |
$1320.0 | 2023-06-07 |
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
2172632-68-5 (4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 503537-97-1(4-bromooct-1-ene)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 307-59-5(perfluorododecane)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
